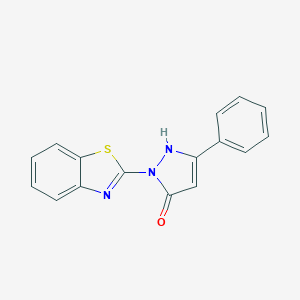

1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazoles can be achieved through various methods. One such method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . Another approach involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Molecular Structure Analysis

The molecular structure of “this compound” can be predicted and evaluated using quantum theoretical calculations . The structure and Raman spectrum of the compound have been computed using the DFT B3LYP methodology and the cc-pVDZ basis set .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of aromatic azoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The molecular formula is C13H9NOS and the molecular weight is 227.28 g/mol .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Coordination Compounds

Benzothiazole derivatives are crucial in heterocyclic chemistry, serving as ligands for the synthesis of complex compounds. The chemistry of benzothiazoles is rich and varied, offering a wide range of properties such as spectroscopic characteristics, magnetic properties, and electrochemical activity. These compounds are pivotal in creating coordination complexes with potential applications in material science and catalysis (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

In medicinal chemistry, benzothiazoles are foundational structures for developing bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties. Their unique chemical structure allows for diverse pharmacological activities, making them a critical component in drug discovery and development. The benzothiazole scaffold is integral to many synthetic bioactive molecules, highlighting its importance in creating new therapeutics (Bhat & Belagali, 2020).

Synthetic Chemistry

Benzothiazole derivatives serve as key intermediates in synthetic chemistry, facilitating the creation of heterocyclic compounds. Their reactivity is leveraged to synthesize a variety of heterocycles, demonstrating their value as building blocks in organic synthesis. This versatility underscores their significance in developing novel compounds with potential applications across various scientific domains (Gomaa & Ali, 2020).

Biological and Electrochemical Activities

Benzothiazole derivatives exhibit significant biological and electrochemical activities, making them subjects of interest in both biological research and materials science. Their ability to interact with biological systems and conduct electricity can be harnessed for therapeutic applications and the development of bioelectronic devices. The exploration of these compounds contributes to a better understanding of their potential uses in technology and healthcare (Kamal, Hussaini, & Mohammed, 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with its target affects various biochemical pathways. For instance, benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . These effects are likely due to the compound’s interaction with the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the production of prostaglandins and leukotrienes, respectively .

Pharmacokinetics

Similar benzothiazole derivatives have been found to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its target. For instance, the inhibition of Tyrosine-protein phosphatase non-receptor type 1 could lead to changes in cell growth and division . Additionally, the compound’s anti-inflammatory and analgesic effects suggest that it may modulate the immune response and pain perception .

Safety and Hazards

While specific safety and hazard information for “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” is not available in the retrieved papers, it’s worth noting that the synthesis of benzothiazoles often involves the use of green chemistry principles and simple reagents to avoid the use of toxic solvents and minimize the formation of side products .

Direcciones Futuras

Benzothiazoles, including “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol”, continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research will likely focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNSFTWIPDZFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diethyl-4-mesityl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B392511.png)

![Ethyl 5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392519.png)

![3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392520.png)

![N-(3-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392522.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392528.png)

![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)

![1-Benzyl-5-{[1-benzylindol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B392531.png)